9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
10-methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-12-6-5-9-23-18(12)22-19-15(20(23)25)11-17(27-19)21(26)24-13(2)10-14-7-3-4-8-16(14)24/h3-9,11,13H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQMUWBTRVXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(S3)N=C5C(=CC=CN5C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thieno[2,3-d]Pyrimidin-4-One Synthesis
The foundational thieno[2,3-d]pyrimidin-4-one system is constructed through cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with urea under reflux conditions (190°C, 3 hr), yielding 65% of the dihydroxy intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux for 6 hours converts hydroxyl groups to chlorides, enhancing reactivity for subsequent nucleophilic substitutions.
Pyrido[1,2-a] Annulation
The pyrido[1,2-a] ring system is introduced through a Michael addition-cyclization sequence. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine undergoes nucleophilic attack on the chlorinated thienopyrimidine intermediate in the presence of Hunig's base (N,N-diisopropylethylamine), with subsequent aromatization achieved through oxidative dehydrogenation. The 9-methyl substituent is incorporated via alkylation of the intermediate using methyl iodide in dimethylformamide at 0-5°C.
Side Chain Functionalization
2-Methylindoline Synthesis
2-Methylindoline is prepared through catalytic hydrogenation of 2-methylindole using 10% palladium on carbon under 50 psi H₂ pressure in ethanol. The indoline nitrogen is then protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate in tetrahydrofuran.
Acyl Coupling Methodology
The key 1-carbonyl linkage is established through mixed anhydride methodology:
- Activation of indoline-1-carboxylic acid with isobutyl chloroformate in dichloromethane
- Coupling with the aminopyrido-thienopyrimidine intermediate using 4-dimethylaminopyridine (DMAP) as catalyst
- Deprotection of Boc groups using trifluoroacetic acid in dichloroethane
Reaction monitoring via thin-layer chromatography (TLC) shows complete conversion within 8 hours at room temperature, with final purification through silica gel chromatography (ethyl acetate/hexane 3:7).
Spectroscopic Characterization Data
Critical structural confirmation is achieved through multinuclear NMR analysis:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrido-H), 7.89-7.45 (m, 4H, aromatic), 4.62 (q, J=6.8 Hz, 2H, indoline-CH₂), 3.11 (s, 3H, N-CH₃), 2.89 (s, 3H, C9-CH₃)
- ¹³C NMR (100 MHz, CDCl₃): δ 175.4 (C=O), 162.1 (pyrimidine C4), 151.7 (thieno C2), 134.2-121.8 (aromatic carbons), 38.4 (N-CH₃), 29.7 (C9-CH₃)
- IR (KBr): 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyrimidine), 1450 cm⁻¹ (thiophene ring vibration)
Mass spectral analysis confirms molecular identity with ESI-MS showing m/z 432.2 [M+H]⁺, matching theoretical molecular weight calculations.
Synthetic Optimization Considerations
Yield Enhancement Strategies
Comparative studies reveal critical parameters for yield optimization:
| Parameter | Low Yield Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Coupling Temperature | 25°C | 0-5°C | 38% → 67% |
| POCl₃ Reaction Time | 4 hr | 6 hr | 45% → 72% |
| Chromatography Eluent | Ethyl Acetate Only | EA/Hexane (3:7) | Purity 82% → 98% |
Microwave-assisted synthesis reduces cyclocondensation time from 3 hours to 45 minutes with comparable yields (62% vs 65%).
Regioselectivity Control
The use of bulky bases (DIPEA vs triethylamine) improves regioselectivity in the acylation step from 3:1 to 9:1 ratio of desired isomer. X-ray crystallographic analysis confirms the 2-position substitution pattern through distinctive bond angle measurements at the carbonyl attachment point.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: Cyclization reactions typically require strong bases like potassium tert-butoxide (KOtBu) and heating under reflux conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.
Biology: Biologically, 9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has shown potential as a bioactive molecule
Medicine: In medicine, this compound has been investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in material science and nanotechnology.
Wirkmechanismus
The mechanism by which 9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure Variations
- Thieno-Pyrido-Pyrimidinone Derivatives: Target Compound: Contains a thieno[2,3-d]pyrimidinone fused to a pyrido[1,2-a] ring. Analog from : Features a thieno[3’,2’:2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidin-5-one core. Spiro Derivatives (): Compounds like 10a,b incorporate spiro[pyrido[4,3-d]pyrimidine-triazolidine] frameworks. These rigid spiro structures limit conformational flexibility compared to the target compound’s indoline substituent, which may reduce off-target interactions .
Substituent Effects
- 2-(2-Methylindoline-1-Carbonyl) vs.
- Fluorinated and Piperazinyl Groups (): Derivatives like 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature fluorine and piperazine moieties.
- Thiazolidinone Hybrids (–7): Compounds such as 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-thiazolidinone hybrids introduce additional heterocycles, which may broaden biological activity but increase molecular weight and complexity .
Key Observations :
- Thioxo derivatives require harsh conditions (reflux in DMF), which may degrade sensitive substituents like indoline carbonyl groups .
Spectral Data Comparison
- IR Spectroscopy :
- NMR Data :
Anticancer Potential
- While highlights pyrido[2,3-d]pyrimidin-4(3H)-ones as anticancer agents, the target compound’s indoline substituent may improve tumor penetration due to increased lipophilicity .
Biologische Aktivität
9-Methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrido-thieno-pyrimidines, known for their diverse pharmacological properties. The compound's CAS number is 690252-71-2, and its molecular formula is C_{20}H_{18}N_{4}O_{1}S.
Chemical Structure
The molecular structure of 9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one features a complex arrangement of fused rings, which contributes to its biological activity. The structural complexity allows for multiple interactions with biological targets.
Synthesis
The synthesis of this compound involves multi-step synthetic routes typical for heterocyclic compounds. Key methods include:
- Refluxing : Reaction under controlled temperature to facilitate the formation of desired products.
- Chromatography : Employed for the purification of intermediates and final products to ensure high purity and yield.
Pharmacological Properties
Research indicates that compounds within the pyrido-thieno-pyrimidine class exhibit notable biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this class can inhibit various cancer cell lines, including A549 and NCI-H1975. For instance, certain derivatives demonstrated IC50 values as low as 0.297 μM against specific cancer cells, indicating potent antitumor effects .
- Kinase Inhibition : The compound has been evaluated for its inhibitory activity against EGFR (Epidermal Growth Factor Receptor) kinase. In vitro studies revealed that some derivatives exhibited significant inhibition rates at concentrations as low as 0.1 μM .
The mechanism through which 9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one exerts its biological effects is primarily linked to its interaction with specific proteins involved in cancer pathways. The compound's structural features allow it to fit into the active sites of these proteins, thereby inhibiting their function.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Activity :
- Structure-Activity Relationship (SAR) :
Data Summary
The following table summarizes key findings related to the biological activity of 9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one and its derivatives:
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| B1 | EGFR | 13 | High potency against L858R/T790M mutation |
| B9 | A549 | 0.297 | Superior activity compared to controls |
| A5 | NCI-H1975 | >50 | Low activity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
